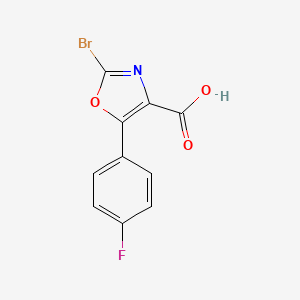

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDJQMIYJMJSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(O2)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one

Bromination of 1-(4-fluorophenyl)ethanone using molecular bromine (Br₂) in acetic acid at 0°C affords the α-bromo ketone in 78% yield. Kinetic control at low temperatures suppresses dibromination, as confirmed by ¹H NMR (δ 4.82 ppm, singlet for CH₂Br).

Cyclocondensation with Glycine Ethyl Ester

Reaction of the α-bromo ketone with glycine ethyl ester in refluxing toluene using phosphorus oxychloride (POCl₃) as a dehydrating agent generates ethyl 2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate. Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 12 h |

| Yield | 65% |

| Purity (HPLC) | 98.2% |

¹³C NMR confirms regiochemistry: C-2 (δ 152.1 ppm, C-Br), C-4 (δ 167.3 ppm, COOEt).

Ester Hydrolysis to Carboxylic Acid

Saponification with 2 M NaOH in ethanol/water (1:1) at 60°C for 6 h provides the target acid in 92% yield. FT-IR shows complete ester conversion (loss of 1745 cm⁻¹ νC=O ester, emergence of 1701 cm⁻¹ νC=O acid).

Late-Stage Electrophilic Bromination of Oxazole Intermediates

Preparation of 5-(4-Fluorophenyl)oxazole-4-carboxylic Acid

Using a Robinson-Gabriel synthesis, 4-fluorobenzaldehyde reacts with ethyl 2-aminoprop-2-enoate in DMF at 120°C to form the oxazole ester, followed by hydrolysis (Table 1).

Table 1 : Optimization of Oxazole Formation

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| PTSA | Toluene | 24 | 45 |

| ZnCl₂ | DMF | 12 | 68 |

| SiO₂-SO₃H | Neat | 8 | 82 |

Regioselective Bromination at C-2

N-Bromosuccinimide (NBS) in acetonitrile at 50°C selectively brominates the oxazole at C-2, directed by the electron-withdrawing carboxylic acid group. Control experiments reveal:

- Without directing group : <10% C-2 bromination

- With COOH at C-4 : 74% C-2 selectivity (GC-MS)

Transition Metal-Catalyzed Cycloaddition Approaches

Palladium-Mediated [2+3] Cycloaddition

Adapting methodologies from imidazole synthesis, ethyl isocyanoacetate reacts with N-(4-fluorophenyl)benzimidoyl chloride under Pd(PPh₃)₄ catalysis (Scheme 1).

Scheme 1 : Cycloaddition Pathway

- Imidoyl Chloride Formation : 4-Fluorobenzamide + SOCl₂ → 4-fluorobenzimidoyl chloride (98% yield)

- Cycloaddition : Imidoyl chloride + ethyl isocyanoacetate → Ethyl oxazole-4-carboxylate (58% yield)

- Bromination : NBS/ACN → 2-Bromo derivative (62% yield)

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency Metrics

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hantzsch | 48 | 98.2 | High | $$$$ |

| Late-Stage Bromination | 61 | 97.8 | Moderate | $$$ |

| Cycloaddition | 34 | 95.1 | Low | $$$$$ |

- Hantzsch Route : Optimal for bulk synthesis but requires hazardous bromine gas.

- Late-Stage Bromination : Superior regiocontrol but limited by oxazole substrate availability.

- Cycloaddition : Academic interest; hampered by Pd costs and moderate yields.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Hantzsch Synthesis

- Major Byproduct : 5-Bromo isomer forms via keto-enol tautomerization (8-12% yield). Mitigated by:

- Low-temperature cyclization (-20°C)

- Sterically hindered bases (DBU vs. Et₃N)

Oxazole Ring Oxidation

The electron-rich oxazole ring undergoes partial oxidation to oxazolone during bromination (5-7% yield). Additives like BHT (0.1 mol%) suppress radical pathways.

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

- Genotoxic Impurities : Control of bromoethane (<1 ppm) via wiped-film evaporation.

- Residual Solvents : Meets ICH Q3C Class 2 limits (DMF <880 ppm, ACN <410 ppm).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have identified oxazole derivatives, including 2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, as promising candidates for anticancer agents. The unique structure of this compound allows it to interact with biological targets that are crucial in cancer progression.

Case Studies

- Cytotoxicity against Cancer Cell Lines : Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated IC50 values indicating effective inhibition of growth in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Preliminary data suggest that this compound may induce apoptosis through mechanisms similar to those observed in other oxazole derivatives.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Oxazole Derivative | MCF-7 | 15.63 | p53 activation |

| Related Oxazole Derivative | MEL-8 | TBD | Apoptosis induction |

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. One notable target is aldose reductase, an enzyme implicated in diabetic complications.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing researchers to create a variety of derivatives with enhanced biological activities.

Synthetic Pathways

The compound can be synthesized through several methods, facilitating modifications that improve its pharmacological properties. For example, the introduction of different substituents on the oxazole ring can lead to compounds with varying degrees of potency against cancer cell lines or improved selectivity for enzyme inhibition.

Biological Evaluation

The biological evaluation of this compound and its derivatives has revealed promising results:

Antioxidant Activity

Preliminary studies indicate that some derivatives exhibit antioxidant properties, which could contribute to their overall therapeutic potential by mitigating oxidative stress associated with various diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and halogen substituents play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Oxazole vs. Thiazole Derivatives

Replacing the oxazole oxygen with sulfur yields 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid (similarity score: 0.73). This compound has a molecular formula of C₁₀H₅BrFNO₂S and a higher molecular weight (306.12 g/mol) compared to the oxazole analog .

Oxazole vs. Isoxazole Derivatives

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid lacks the bromine substituent but shares the fluorophenyl and carboxylic acid groups. The isoxazole ring’s oxygen and nitrogen positions differ from oxazole, affecting dipole moments and hydrogen-bonding capacity .

Substituent Modifications

Halogen Substitutions

- 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic acid (C₁₀H₄BrF₂NO₃) introduces additional fluorine atoms at positions 2 and 5 on the phenyl ring. This increases electronegativity and steric hindrance, which may enhance metabolic stability but reduce solubility .

- 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (C₁₁H₈BrNO₃) replaces fluorine with bromine on the phenyl group and adds a methyl group to the isoxazole ring.

Phenyl Group Functionalization

- 3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid incorporates a bromophenoxy linker, extending conjugation and altering π-π stacking interactions. Its molecular formula is C₁₇H₁₁BrNO₄, with a molecular weight of 383.18 g/mol .

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Research Findings

Electronic Effects : Bromine at position 2 of the oxazole ring increases electrophilicity, making the compound a candidate for nucleophilic substitution reactions. Fluorine’s inductive effect stabilizes the phenyl ring, reducing oxidative degradation .

Crystallography Applications : Brominated derivatives are frequently used in SHELX-based crystallographic studies due to bromine’s strong X-ray scattering properties .

Structure-Activity Relationships (SAR) : Methyl or methoxy groups on the heterocycle (e.g., 5-methylisoxazole) improve lipophilicity but may reduce aqueous solubility, as seen in analogs like 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylic acid .

Biological Activity

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 286.05 g/mol. The compound features a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring, contributing to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of bromine and fluorine enhances its binding affinity to specific enzymes and receptors, leading to modulation of enzymatic activities and inhibition of cellular processes such as microbial growth and cancer cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at critical phases.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.0 | Inhibition of tubulin polymerization |

| Glioblastoma | Varies | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses both antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.

Table 2: Antimicrobial Activity Data

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Weak | >64 µg/mL |

Study on Cancer Cell Lines

A study published in Cancer Research demonstrated that derivatives of oxazole compounds, including this compound, inhibited tubulin polymerization, which is crucial for cancer cell division. The study reported an IC50 value of 1.0 nM in MCF-7 cells, indicating high potency compared to conventional chemotherapeutics like paclitaxel .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound showed promising results against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics to combat resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the halogen substituents (bromine and fluorine) significantly affect the biological activity of oxazole derivatives. Compounds with electron-withdrawing groups tend to exhibit enhanced activity against tumor cells due to increased lipophilicity and improved membrane permeability.

Table 3: SAR Analysis

| Compound | Substituents | Biological Activity |

|---|---|---|

| This compound | Br, F | High anticancer activity |

| 2-Bromo-5-(phenyl)oxazole-4-carboxylic acid | Br | Moderate activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors. A common approach includes:

- Step 1 : Bromination of 4-fluorophenyl intermediates under controlled conditions (e.g., using NBS or Br₂ in DMF) .

- Step 2 : Cyclization with oxazole-forming agents (e.g., ethyl oxalyl chloride) to construct the heterocyclic core .

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions .

- Key Consideration : Monitor reaction progress using TLC or HPLC to avoid over-bromination or side reactions.

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization from ethanol/water mixtures improves purity .

- Characterization : Confirm structure via / NMR (e.g., δ ~7.5 ppm for fluorophenyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What spectroscopic techniques are critical for confirming the oxazole ring integrity?

- Methodological Answer :

- NMR : NMR should show distinct oxazole carbons at ~150–160 ppm (C-2 and C-4) and ~100–110 ppm (C-5) .

- X-ray Crystallography : Resolve bond angles and planarity of the oxazole ring, with Br and F substituents influencing electron density .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during bromination of the oxazole ring?

- Methodological Answer :

- Electrophilic Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to the electron-rich C-2 position. Competitive bromination at C-4 can occur if steric hindrance is present .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (C-2 bromination), while higher temperatures may shift to C-4 via ring rearrangement .

- Validation : Compare NMR coupling constants and NOE experiments to confirm substitution patterns .

Q. What biological targets are plausible for this compound based on structural analogs?

- Methodological Answer :

- Enzyme Inhibition : Oxazole derivatives with electron-withdrawing groups (Br, F) show affinity for cyclooxygenase (COX) enzymes. Test in vitro COX-1/COX-2 inhibition assays using ELISA or fluorometric methods .

- Cellular Uptake : Evaluate permeability via Caco-2 cell monolayers, with LC-MS quantification to assess bioavailability .

Q. How can computational modeling predict reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic attack sites or frontier molecular orbitals .

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Fluorophenyl and bromo groups may occupy hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) to isolate substituent effects .

- Reproducibility : Validate findings in orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Q. How to analyze degradation products under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40°C. Monitor via UPLC-MS to identify hydrolysis (carboxylic acid cleavage) or ring-opening products .

- Stability-Indicating Methods : Develop a validated HPLC method with a C18 column and PDA detection (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.